![molecular formula C10H9IN2O2 B3026653 Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate CAS No. 1041205-25-7](/img/structure/B3026653.png)
Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate
Overview
Description
“Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C10H9IN2O2 . It is used in organic synthesis . The IUPAC name for this compound is "methyl 3-iodo-2H-indazole-6-carboxylate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate” consists of a methyl group attached to an indazole ring, which is further substituted with an iodine atom and a carboxylate group . The InChI code for this compound is "1S/C10H9IN2O2/c1-13-8-5-6 (10 (14)15-2)3-4-7 (8)9 (11)12-13/h3-5H,1-2H3" .Physical And Chemical Properties Analysis
“Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate” is a solid compound . It has a molecular weight of 316.1 . The compound has a boiling point of 388.5°C at 760 mmHg . It should be stored at 4°C, away from moisture and light .Scientific Research Applications
Antifungal Activity
Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate has been investigated for its antifungal properties. Researchers have explored its efficacy against fungal pathogens, particularly in vitro studies. The compound’s structure likely influences its interaction with fungal cell membranes, disrupting their integrity and inhibiting growth .
Synthetic Chemistry and Medicinal Chemistry
This indazole derivative serves as a valuable building block in synthetic chemistry. Researchers can modify its structure to create novel compounds with potential pharmaceutical applications. Medicinal chemists may explore its derivatives for drug discovery, targeting specific biological pathways or receptors .
Antioxidant Potential
While specific studies on this compound’s antioxidant activity are scarce, its structural features suggest potential radical scavenging properties. Researchers could investigate its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage .
Biological Activity Screening
Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate can be screened against various biological targets, including enzymes, receptors, and cellular processes. High-throughput assays can identify its interactions with specific proteins, aiding drug development or understanding biological pathways .
Photophysical Properties
Exploring the compound’s photophysical behavior is essential. Researchers can investigate its absorption and emission spectra, fluorescence properties, and photochemical reactivity. Such studies contribute to materials science, optoelectronics, and photodynamic therapy .
Metal Coordination Chemistry
Given the presence of iodine and carboxylate groups, this compound may form coordination complexes with transition metals. Researchers can study its metal-binding properties, potentially leading to applications in catalysis, sensors, or luminescent materials .
Safety and Hazards
This compound is considered harmful and it comes with a warning signal . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 3-iodo-1-methylindazole-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEYPFZGFNGOSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728307 | |
Record name | Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate | |
CAS RN |
1041205-25-7 | |
Record name | Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.